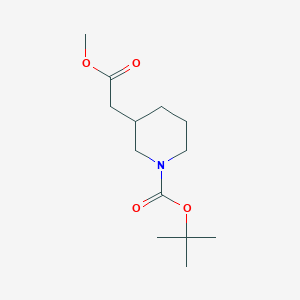

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662850 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691876-16-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. While direct peer-reviewed literature on this specific methyl ester is not extensively available, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers. This guide will delve into its chemical identity, plausible synthetic routes, detailed analytical characterization, and its applications in the broader context of drug discovery. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.

Compound Identification and Properties

This compound, also known as methyl 1-Boc-3-piperidineacetate, is a disubstituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable and versatile intermediate for further chemical modifications. The methyl ester functionality at the terminus of the 3-position side chain provides a reactive handle for various chemical transformations.

Chemical Abstracts Service (CAS) Number: 691876-16-1[1][][3][4]

Molecular Formula: C₁₃H₂₃NO₄[1]

Molecular Weight: 257.33 g/mol [1]

| Property | Value | Source |

| CAS Number | 691876-16-1 | [1][][3][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Physical Form | Colorless to Yellow Liquid | |

| Purity | Typically ≥95% | [1] |

| Storage | Refrigerator | |

| InChI Key | BTYQWISIPUWRJR-UHFFFAOYSA-N |

Synthesis Methodologies

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on the synthesis of its ethyl ester analog, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 384830-13-1), and general organic chemistry principles. The synthesis can be envisioned as a two-step process starting from 1-Boc-piperidine-3-acetic acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 1-Boc-piperidine-3-acetic acid

This protocol is based on standard esterification procedures.

-

Reaction Setup: To a solution of 1-Boc-piperidine-3-acetic acid (1 equivalent) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Alternative Synthesis: Transesterification

An alternative approach involves the transesterification of the corresponding ethyl ester, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 384830-13-1).[5] Transesterification can be catalyzed by either an acid or a base.[6][7]

Protocol for Acid-Catalyzed Transesterification:

-

Reaction Setup: Dissolve the ethyl ester in a large excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).

-

Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the formation of the methyl ester.[7] The removal of ethanol as it is formed can also shift the equilibrium.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the esterification reaction.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methoxy group (a singlet at ~3.7 ppm), and the protons of the piperidine ring and the adjacent methylene group, which will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the Boc group and the methyl ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the urethane (Boc group) and the ester, typically in the range of 1700-1750 cm⁻¹.[8] C-O stretching bands for the ester and urethane will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum is expected to show the protonated molecular ion [M+H]⁺ and potentially an adduct with sodium [M+Na]⁺.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.[9][10]

Applications in Drug Discovery and Development

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12][13] this compound serves as a key intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Role as a Versatile Building Block

The Boc-protected nitrogen allows for selective modifications at other positions of the molecule. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol for further derivatization.

Therapeutic Areas of Interest

Derivatives of 3-substituted piperidine acetic acids have been explored in various therapeutic areas, including:

-

Thrombotic Disorders: Piperidine acetic acid derivatives have been investigated as inhibitors of fibrinogen-dependent platelet aggregation.[14]

-

Neurological Disorders: The piperidine moiety is a common feature in centrally active agents.

-

Oncology: The piperidine ring is a core component of many anticancer agents.[11]

The synthetic versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Sources

- 1. Synthonix, Inc > Building Blocks > 691876-16-1 | Methyl 1-Boc-3-piperidine acetate [synthonix.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Error-文件操作失败 [fondchemical.com]

- 5. CAS 384830-13-1 | tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate - Synblock [synblock.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its molecular characteristics, outlines robust synthetic and analytical protocols, and explores its applications in drug discovery and development. By integrating expert insights with established scientific principles, this guide serves as an essential resource for researchers leveraging substituted piperidine scaffolds in the design of novel therapeutics.

Core Molecular Identity and Properties

This compound is a disubstituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl acetate substituent at the 3-position. The Boc group provides a stable yet readily cleavable means of protecting the piperidine nitrogen, enabling selective reactions at other positions, while the ester moiety serves as a versatile handle for further chemical modification.

It is critical to distinguish this compound from its more commonly cited constitutional isomer, tert-butyl 4 -(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which has seen extensive use as an intermediate in the synthesis of various pharmaceuticals[1]. While they share the same molecular formula and weight, the difference in substituent position imparts distinct conformational properties and dictates their respective roles as synthons in complex molecule synthesis.

Key Identifiers and Physicochemical Data

The fundamental properties of the molecule are summarized below. The molecular weight is identical to that of the 4-substituted isomer due to their shared molecular formula[2].

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₂₃NO₄ | [2] |

| Molecular Weight | 257.33 g/mol | [2] |

| CAS Number | 1217737-76-2 (for (S)-enantiomer) | [3] |

| Canonical SMILES | COC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C | - |

(Note: Image is a representative 2D structure. The actual molecule exists in various chair conformations.)

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis of this compound requires a strategic approach to ensure high purity and yield, which are critical for its use in pharmaceutical development. The following sections detail a robust synthetic pathway and the necessary analytical controls.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach involves the alkylation of an appropriate N-Boc piperidine precursor. The workflow is designed to be self-validating, with in-process controls to ensure the reaction proceeds as expected.

Sources

An In-Depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its applications as a versatile intermediate in drug discovery. Emphasis is placed on the strategic role of the tert-butoxycarbonyl (Boc) protecting group, which is central to the molecule's utility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Structural Elucidation and Physicochemical Properties

This compound is a disubstituted piperidine derivative. Its structure is characterized by a piperidine ring N-protected with a Boc group and bearing a methyl acetate substituent at the 3-position. This unique combination of a bulky, acid-labile protecting group and a modifiable ester functional group makes it a highly valuable synthetic intermediate.

Chemical Structure

The molecular structure is depicted below, illustrating the N-Boc protecting group and the methyl acetate side chain at the C3 position of the piperidine core.

Caption: Synthetic workflow from N-Boc-piperidine-3-carboxylic acid.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry. [1]Its function is to temporarily convert the nucleophilic and basic piperidine nitrogen into a non-reactive carbamate. [2]This strategic deactivation is critical for two reasons:

-

Preventing Self-Reaction: It prevents the piperidine nitrogen from interfering with the activation of the carboxylic acid, which would otherwise lead to polymerization or side reactions.

-

Enabling Selective Deprotection: The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the methyl ester. [3]This orthogonality is fundamental in multi-step synthesis. [3]

Detailed Experimental Protocol

This protocol is adapted from established methods for converting carboxylic acids to β-keto esters. [1][4] Reaction: N-Boc-piperidine-3-carboxylic acid → this compound

Materials:

-

(Rac)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

4-(Dimethylamino)pyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

1 M Potassium bisulfate (KHSO₄) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add Meldrum's acid (1.1 eq) followed by DMAP (1.5 eq). [4]4. Activation: Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Insight: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which rapidly acylates the Meldrum's acid.

-

-

Reaction to Intermediate: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

-

Methanolysis: Cool the flask back to 0 °C and add anhydrous methanol (5-10 eq). Stir at room temperature overnight (12-16 hours).

-

Causality Insight: The highly acidic protons of the acyl Meldrum's acid adduct facilitate its reaction with methanol. The six-membered ring opens, and subsequent loss of acetone and carbon dioxide drives the formation of the desired methyl β-keto ester, which in this case simplifies to the methyl acetate derivative.

-

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M KHSO₄ solution (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Trustworthiness Check: The acidic wash removes residual DMAP and any unreacted EDC. The basic wash removes unreacted Meldrum's acid and the acidic byproducts. This ensures a clean crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

-

Final Product: Combine the pure fractions and concentrate in vacuo to afford this compound as a clear oil. Confirm identity and purity via NMR spectroscopy.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the piperidine core, a privileged scaffold found in numerous FDA-approved drugs, and the two orthogonal functional handles it possesses.

Role as a Versatile Chemical Scaffold

The molecule allows for sequential and selective chemical modifications:

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Boc Deprotection: The Boc group can be removed with acid (e.g., TFA in DCM) to liberate the piperidine nitrogen. This free secondary amine can then undergo a wide array of reactions, including reductive amination, acylation, sulfonylation, or arylation.

This dual functionality allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Example Application in PROTAC Development

A key application area is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine scaffold is a common component of linkers used to connect the target-binding ligand and the E3 ligase ligand.

Caption: Use as a linker precursor in PROTAC synthesis.

In this workflow, the compound's carboxylic acid (generated after hydrolysis) is coupled to one ligand. Subsequently, the piperidine nitrogen is deprotected and coupled to the second ligand, demonstrating the scaffold's value in modular synthesis.

Handling, Storage, and Safety

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Safety Hazards: Based on analogous structures, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [5]Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the scientific research community, particularly in the field of medicinal chemistry. The presence of two orthogonal, readily modifiable functional groups—the acid-labile N-Boc protector and the versatile methyl ester—provides chemists with a robust platform for constructing complex molecular architectures. Its role as a scaffold for generating libraries of drug-like molecules and as a linker precursor in advanced modalities like PROTACs underscores its importance and ensures its continued use in the pursuit of novel therapeutics.

References

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Buy tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction

This compound is a substituted piperidine derivative commonly utilized as a versatile building block in medicinal chemistry and organic synthesis. The structural complexity, arising from the N-Boc protecting group, a chiral center at the C3 position, and a flexible ester-containing side chain, necessitates robust analytical techniques for unambiguous characterization. Among these, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool, providing detailed information about the molecular framework, proton environments, and stereochemistry.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and drug development professionals, offering a theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation framework grounded in fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environments

The structural integrity of a synthetic compound is fundamentally confirmed by analyzing its unique proton environments. In this compound, the presence of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen introduces conformational constraints and characteristic signals. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C3 position creates a stereocenter, rendering the adjacent methylene protons (at C2, C4, and the side chain) diastereotopic.

Below is the molecular structure with protons systematically labeled to facilitate spectral assignment.

Caption: Labeled structure of the target molecule.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is crucial for targeted interpretation. The chemical shift, integration, and multiplicity of each signal are dictated by the specific electronic and spatial environment of the protons.

Chemical Shift (δ)

The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms and anisotropic effects from π-systems cause deshielding, shifting signals downfield (to higher ppm values).

-

tert-Butyl Protons (Boc group, 9H): These nine equivalent protons are attached to carbons bonded to an oxygen atom, but are sterically shielded. They are expected to appear as a sharp, intense singlet far upfield, typically in the range of δ 1.40-1.50 ppm .[1][2] This signal is a hallmark of the Boc-protecting group.

-

Methyl Ester Protons (-OCH₃, 3H): The three equivalent protons of the methyl group are directly attached to an electronegative oxygen atom, resulting in a deshielded signal. They will appear as a distinct singlet around δ 3.65-3.75 ppm .[3][4][5]

-

Piperidine Protons α to Nitrogen (H2, H6): These protons are adjacent to the nitrogen atom of the carbamate. Due to restricted rotation around the N-C(O) bond, the axial and equatorial protons are non-equivalent and often exhibit broad or complex signals. They are significantly deshielded and typically resonate in the range of δ 2.70-4.20 ppm . The equatorial protons generally appear further downfield than their axial counterparts.

-

Side-Chain Methylene Protons (H7): These protons are alpha to the ester carbonyl group, which exerts a moderate deshielding effect. They are expected to resonate around δ 2.30-2.60 ppm . Due to the adjacent chiral center (C3), these two protons are diastereotopic and should appear as a doublet of doublets.

-

Piperidine Ring Protons (H3, H4, H5): This group of protons resides in a complex and crowded region of the spectrum, typically between δ 1.10-2.40 ppm . Their signals will be multiplets due to extensive geminal and vicinal coupling. The methine proton (H3) is coupled to protons on C2, C4, and the C7 side chain, resulting in a highly complex multiplet.

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[6] The expected integration ratios provide a quantitative validation of the structure.

-

Boc Signal: 9H

-

-OCH₃ Signal: 3H

-

Piperidine Ring & Side Chain: 11H (distributed across multiple signals)

Spin-Spin Splitting and Coupling Constants (J)

Spin-spin splitting arises from the magnetic influence of non-equivalent neighboring protons, causing signals to split into multiple lines (multiplets) according to the n+1 rule. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides critical information about molecular geometry.[7][8]

-

Singlets: The Boc and -OCH₃ protons have no adjacent, non-equivalent protons, and thus appear as sharp singlets.

-

Piperidine Ring System: The protons on the piperidine ring will exhibit complex splitting patterns. Vicinal coupling constants are highly dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.[9]

-

Axial-Axial (³Jₐₐ): Large coupling (θ ≈ 180°), typically 7-12 Hz.[10]

-

Axial-Equatorial (³Jₐₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.[10]

-

Equatorial-Equatorial (³Jₑₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.[10]

-

Geminal (²J): Coupling between non-equivalent protons on the same carbon, typically 10-15 Hz.

-

-

Side-Chain (H7): The H7 protons will be split by the H3 proton, appearing as a doublet. Further splitting into a doublet of doublets may occur if the two H7 protons are significantly non-equivalent.

Tabulated Spectral Data Summary

The predicted ¹H NMR data are summarized below for a spectrum acquired in a standard solvent like CDCl₃.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| tert-Butyl | H-Boc | 1.40 - 1.50 | 9H | s (singlet) | N/A |

| Methyl Ester | -OCH₃ | 3.65 - 3.75 | 3H | s (singlet) | N/A |

| Piperidine (α-N, eq/ax) | H2, H6 | 2.70 - 4.20 | 4H | m (multiplet), broad | - |

| Side-Chain Methylene | H7 | 2.30 - 2.60 | 2H | dd (doublet of doublets) | ²J ≈ 15-17, ³J ≈ 6-8 |

| Piperidine Methine | H3 | 2.00 - 2.40 | 1H | m (multiplet) | - |

| Piperidine Methylene | H4, H5 | 1.10 - 1.90 | 4H | m (multiplet) | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for this type of molecule.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). High-purity NMR solvents often contain TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Spectrometer Setup & Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Tuning & Shimming: Tune the probe to the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (D1): Set to 1-2 seconds.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good resolution.

-

Spectral Width (SW): A range of 12-16 ppm is appropriate to cover all expected proton signals.

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

-

Integration: Integrate all signals and normalize the values relative to a known signal (e.g., set the -OCH₃ singlet to 3H).

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct singlet signals for the Boc and methyl ester groups serve as immediate confirmation of their presence. The complex, overlapping multiplets in both the upfield and downfield regions correspond to the conformationally constrained piperidine ring and its side chain. A thorough analysis of chemical shifts, integration, and coupling constants allows for the complete and unambiguous assignment of all proton signals, thereby verifying the identity and purity of this important synthetic intermediate. This guide provides the theoretical foundation and practical methodology required to confidently perform and interpret this critical analytical measurement.

References

- Vertex AI Search, Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". Accessed Jan 5, 2026.

-

Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]

-

Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Wikipedia contributors. Piperidine. Wikipedia. Accessed Jan 5, 2026. [Link]

-

Orton, H., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Accessed Jan 5, 2026. [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. Accessed Jan 5, 2026. [Link]

- (S)-(+)-2-methylhydracrylic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Accessed Jan 5, 2026.

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. [Link]

-

ResearchGate. ¹H NMR spectroscopic data depicting chemical composition of various methyl esters in biodiesel (FAMES) samples. ResearchGate. Accessed Jan 5, 2026. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. PubChem. Accessed Jan 5, 2026. [Link]

- The Royal Society of Chemistry. Syntheses and NMR spectra. The Royal Society of Chemistry. Accessed Jan 5, 2026.

-

Mindt, T. L., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

- The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Accessed Jan 5, 2026.

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. Accessed Jan 5, 2026. [Link]

- Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.

-

ResearchGate. (2017). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.

-

ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]

-

PubChem. Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. Accessed Jan 5, 2026. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

- Jasperse, C. Short Summary of 1H-NMR Interpretation.

-

ChemGuides. (2023). NMR 5: Coupling Constants. YouTube. [Link]

- University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Accessed Jan 5, 2026.

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Accessed Jan 5, 2026. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. rubingroup.org [rubingroup.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides a detailed exploration of the ¹³C NMR data for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive natural products, making a thorough understanding of their spectroscopic characteristics essential for researchers in the field[1]. This document will delve into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, offering insights into chemical shift assignments, the influence of various functional groups, and a standard protocol for data acquisition.

Molecular Structure and Carbon Environment Analysis

The structure of this compound incorporates several key functional groups that dictate its ¹³C NMR spectrum: an N-Boc-protected piperidine ring, a methoxycarbonyl group, and a tert-butyl group. Each carbon atom within this molecule resides in a unique electronic environment, which gives rise to a distinct resonance in the ¹³C NMR spectrum. For the purpose of this guide, the carbon atoms are systematically numbered as depicted in the following diagram:

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Interpretation

The following table summarizes the predicted chemical shift ranges for each carbon atom in this compound, based on established principles of ¹³C NMR spectroscopy and data from analogous structures.[2][3][4] The interpretation explains the electronic factors influencing each chemical shift.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C11 (Ester C=O) | 170 - 185 | Carbonyl carbons in esters are highly deshielded due to the electronegativity of the two attached oxygen atoms and the sp² hybridization.[3][4] |

| C7 (Boc C=O) | 154 - 156 | The carbamate carbonyl carbon is also deshielded, though typically resonates slightly upfield compared to ester carbonyls. |

| C8 (t-Bu quat.) | 79 - 82 | The quaternary carbon of the tert-butyl group is bonded to an electronegative oxygen, causing a downfield shift.[5] |

| C12 (OCH₃) | 50 - 55 | The methoxy carbon is attached to an electronegative oxygen, placing its resonance in this characteristic range.[6][7] |

| C2, C6 | 45 - 50 | These carbons are adjacent to the nitrogen atom of the piperidine ring. The presence of the electron-withdrawing Boc group on the nitrogen deshields these carbons.[8][9] |

| C3 | 35 - 40 | This is a methine carbon in the piperidine ring, substituted with an alkyl chain, leading to a moderate chemical shift. |

| C10 (CH₂) | 30 - 35 | This methylene carbon is adjacent to the piperidine ring and the ester carbonyl group. |

| C4, C5 | 25 - 30 | These are unsubstituted methylene carbons in the piperidine ring. |

| C9 (t-Bu CH₃) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group typically appear in this region.[10] |

Causality Behind Experimental Choices in ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent on a set of well-considered experimental parameters. The choices made are not arbitrary but are grounded in the fundamental principles of NMR and the specific properties of the ¹³C nucleus.

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This is crucial for two reasons:

-

Signal Simplification: It collapses the complex multiplets that would arise from ¹H-¹³C coupling into single lines for each unique carbon, greatly simplifying the spectrum.[11]

-

Sensitivity Enhancement: The Nuclear Overhauser Effect (NOE) enhances the signal intensity of carbons that are in close proximity to protons.[12]

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Its single carbon resonance at approximately 77 ppm serves as a convenient internal reference.[2][13] The choice of solvent can subtly influence chemical shifts due to solvent-solute interactions.[14]

Relaxation and Acquisition Time: Quaternary carbons, such as C7 and C8 in our molecule, lack directly attached protons and often exhibit longer relaxation times. To ensure their reliable detection, a sufficient relaxation delay between pulses is necessary.

Experimental Protocol: A Self-Validating System

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the compound.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of all carbons, including quaternary ones.

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

- Spectral Width (SW): A range of 0-220 ppm is generally sufficient for most organic molecules.[12]

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption lineshapes.

- Perform a baseline correction.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ signal to ~77.16 ppm.

- Integrate the peaks (note: in proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons).

Figure 2: A generalized workflow for ¹³C NMR data acquisition and analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. By understanding the influence of the N-Boc protecting group, the ester functionality, and the piperidine ring conformation, a confident assignment of each carbon resonance can be achieved. This guide serves as a comprehensive resource for researchers, providing not only the interpreted data but also the underlying scientific principles and practical considerations for acquiring high-quality ¹³C NMR spectra. The methodologies and interpretations presented herein are foundational for the structural characterization of complex organic molecules in the pursuit of new therapeutic agents.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

Mass spectrometry analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, rationale-driven approach to the mass spectrometry (MS) analysis of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to elucidate the causality behind methodological choices. We detail a complete workflow from sample preparation and ionization technique selection to an in-depth analysis of the compound's characteristic fragmentation pathways using tandem mass spectrometry (MS/MS). The guide includes a validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol and a visual representation of the fragmentation cascade, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a substituted piperidine derivative frequently utilized as a versatile building block in the synthesis of complex pharmaceutical agents.[1] The structural integrity, purity, and metabolic fate of such intermediates are critical parameters in the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for confirming molecular identity, quantifying impurities, and characterizing metabolites due to its unparalleled sensitivity and specificity.

This guide provides an expert framework for developing and interpreting mass spectrometry data for this specific molecule, emphasizing the foundational principles that govern its behavior in the mass spectrometer.

Molecular Structure and its Analytical Implications

A thorough understanding of the analyte's structure is paramount for predicting its mass spectrometric behavior. The molecule comprises three key functional regions that dictate its ionization and fragmentation characteristics:

-

Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom, which is a prime site for protonation, making it highly suitable for positive mode electrospray ionization.

-

N-Boc Protecting Group (tert-butoxycarbonyl): A bulky, thermally labile group. Its presence is a major driver of the molecule's most characteristic fragmentation pathways.[2][3]

-

Methyl Ester Side Chain: This group also contributes to the fragmentation pattern through predictable cleavage points around the carbonyl function.[4][5]

Accurate mass determination is crucial. The monoisotopic mass of the neutral molecule is 257.1627 Da.[1] High-resolution mass spectrometry (HRMS) should be employed to confirm this with high precision, enabling unambiguous elemental composition assignment.

Rationale-Driven Method Development

The development of a robust MS method is not a matter of arbitrary parameter selection but a series of logical decisions grounded in the analyte's physicochemical properties.

Ionization Technique: Electrospray Ionization (ESI)

For this compound, Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice.

-

Expertise-Driven Justification: The basic nitrogen within the piperidine ring is readily protonated in solution. ESI is a soft ionization technique that transfers pre-existing ions from the liquid phase to the gas phase with minimal fragmentation in the source. This ensures the generation of an abundant protonated molecular ion, [M+H]⁺, at m/z 258.17, which is essential for precursor ion selection in subsequent MS/MS experiments.[6] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase further promotes this protonation, maximizing signal intensity.[6][7]

Liquid Chromatography (LC) Separation

A well-developed chromatographic method is critical for resolving the analyte from impurities, isomers, or matrix components.

-

Column Selection: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) provides a good starting point, offering excellent retention and peak shape for moderately polar compounds like this one.[6]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The gradient allows for efficient elution of the analyte while ensuring it remains protonated for optimal MS detection.[6][8]

Elucidating Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to generate structurally significant fragment ions from the isolated precursor ion ([M+H]⁺, m/z 258.17). The collision-induced dissociation (CID) process primarily targets the most labile bonds, which in this case are associated with the N-Boc group.

Primary Fragmentation Cascade

The fragmentation of the N-Boc group is a well-characterized process that proceeds through several dominant pathways.[3][9]

-

Loss of Isobutene (C₄H₈): The most prominent fragmentation pathway involves the neutral loss of isobutene (56.06 Da), resulting in a carbamic acid intermediate. This produces a major fragment ion at m/z 202.11 .

-

Subsequent Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (43.99 Da) to yield the fully deprotected, protonated piperidine derivative. This results in a highly stable and often abundant fragment ion at m/z 158.12 .

-

Direct Loss of the tert-Butyl Group (C₄H₉•): A radical loss of the tert-butyl group (57.07 Da) can also occur, though it is often less favored than the neutral loss of isobutene. This would produce an ion at m/z 201.10 .

-

Cleavage of the Entire Boc Group: A fragment corresponding to the loss of the entire Boc group (C₅H₉O₂) as a neutral species (101.06 Da) can lead to the same ion at m/z 158.12 .

Side-Chain and Ring Fragmentation

Further fragmentation can occur from the deprotected intermediate (m/z 158.12) or directly from the precursor, involving the methyl ester side chain and the piperidine ring itself.

-

Loss of Methanol (CH₃OH): Neutral loss of methanol (32.03 Da) from the m/z 158.12 fragment can occur, yielding an ion at m/z 126.09 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring is a common pathway for such heterocycles, leading to various ring-opened fragments.[6]

Visualization of Fragmentation

The logical relationship between the precursor and its primary product ions is best represented visually.

Sources

- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 6. benchchem.com [benchchem.com]

- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold with a protected amine and an ester functional group at the 3-position, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including potential therapeutic agents. The N-Boc (tert-butoxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The methoxycarbonylmethyl side chain offers a reactive handle for various chemical modifications, such as hydrolysis, amidation, or reduction.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed plausible synthetic route, its potential applications in research and development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this compound in their synthetic endeavors.

Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 865157-02-4 ((R)-enantiomer) |

| 1217737-76-2 ((S)-enantiomer) |

Table 2: Computed Physical and Chemical Properties

| Property | Value (Computed) | Data Source |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 257.16270821 g/mol | PubChem[1] |

| Monoisotopic Mass | 257.16270821 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Complexity | 301 | PubChem[1] |

Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is highly recommended.

Synthesis and Mechanism

The proposed synthetic pathway involves a multi-step sequence, as illustrated in the workflow diagram below. The key transformations include the protection of the amino group, reduction of the carboxylic acids, conversion of the resulting diol to a di-tosylate, and a final cyclization with a suitable amine to form the piperidine ring.

Key Application Areas:

-

Lead Optimization in Medicinal Chemistry: The compound can be used as a scaffold to generate libraries of related molecules for structure-activity relationship (SAR) studies. By modifying the N-position after Boc deprotection and the ester side chain, chemists can fine-tune the pharmacological properties of a lead compound.

-

Synthesis of Novel Heterocyclic Systems: The piperidine ring can serve as a starting point for the construction of more complex fused or spirocyclic heterocyclic systems with potential biological activity.

-

Development of CNS-active Agents: The piperidine moiety is prevalent in many drugs targeting the central nervous system. This building block can be utilized in the synthesis of novel compounds for neurological disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information for the closely related (R)-enantiomer and other N-Boc protected piperidine derivatives provides guidance on safe handling practices.

GHS Hazard Statements for the (R)-enantiomer:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a promising and versatile building block for synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties is currently limited, its structural features and the availability of plausible synthetic routes make it an attractive starting material for the development of novel compounds. Researchers and scientists are encouraged to perform their own analytical characterization and to follow stringent safety protocols when handling this compound. The information provided in this guide serves as a valuable resource to support and facilitate its use in pioneering research and development endeavors.

References

-

AK Scientific, Inc. (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

-

Arctom Scientific. (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

-

BLDpharm. (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

-

ChemBK. N-BOC-4-piperidine forMic acid ethyl ester.

-

Echemi. This compound.

-

G, S. et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, 2014.

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

-

RSC Medicinal Chemistry. RESEARCH ARTICLE. UCL Discovery, 2024.

-

Shashank, D. et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central, 2022.

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a heterocyclic building block frequently utilized in medicinal chemistry. We will delve into the molecular factors governing its solubility, offer predictive insights based on solvent properties, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions regarding solvent selection for various applications.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of success. The dissolution of a compound in a solvent is the first step in many crucial processes, including chemical reactions, purification by crystallization, and formulation of a final drug product. Poor solubility can lead to significant challenges, such as low yields in synthesis, difficulties in purification, and inadequate bioavailability of the final API.

This compound is a key intermediate, and its solubility profile dictates the choice of solvents for its synthesis, purification, and subsequent reactions. This guide will provide a detailed analysis of its expected solubility in common organic solvents and equip the researcher with the tools to experimentally verify these predictions.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₃H₂₃NO₄

-

Molecular Weight: 257.33 g/mol [1]

-

Structure:

-

Piperidine Ring: A six-membered heterocyclic amine.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group on the piperidine nitrogen.

-

Methoxy-oxoethyl Side Chain: An ester functional group, which contains a polar carbonyl group and can act as a hydrogen bond acceptor.

-

The interplay of these structural features governs the compound's overall polarity and its ability to interact with different solvent molecules. The Boc group contributes to its nonpolar character, while the ester and the potential for hydrogen bonding at the carbonyl oxygen introduce a degree of polarity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the ester group. |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar regions of the molecule. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The bulky, nonpolar Boc group and the hydrocarbon backbone of the piperidine ring will have favorable interactions with nonpolar solvents. However, the polar ester group may limit solubility. |

| Aqueous | Water | Very Low | The presence of the large, nonpolar Boc group and the overall hydrocarbon structure is expected to make the compound largely insoluble in water. |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development. The following section outlines a robust protocol for determining the solubility of this compound.

The Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Workflow Diagram:

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen organic solvent.

-

Equilibration: Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Trustworthiness of the Protocol: This protocol is self-validating by ensuring that an excess of solid is present throughout the equilibration period, confirming that the solution is indeed saturated. The use of a validated analytical method for quantification ensures the accuracy of the final solubility value.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care in a well-ventilated area, such as a fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

-

Temperature: The solubility of most solids in liquids increases with temperature.[5] It is crucial to control and report the temperature at which solubility is determined.

-

Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.[3][5]

-

Crystallinity: The crystal form (polymorph) of the solid can affect its solubility. More stable crystal forms generally have lower solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure and the principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol provided offers a reliable method for the quantitative determination of its solubility, a critical parameter for the successful development of synthetic and purification processes. It is our hope that this guide will serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Safety D

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- tert-butyl 3-(2-methoxy-2-oxoethyl)

- 865157-02-4|(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)

- 183742-33-8|tert-Butyl 3-(2-methoxy-2-oxoethyl)

- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem.

- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem.

- tert-butyl 3-aMino-3-(2-ethoxy-2-oxoethyl)

- Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)

- SAFETY D

- tert-Butyl 4-(2-Oxoethyl)

- tert-Butyl 4-(2-methoxy-2-oxoethyl)

- tert-Butyl 4-((methylsulfonyl)oxy)

- (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate-SHANGHAI XIYU CHEMICAL TECHNOLOGY CO.,LTD.

- Tert-butyl 4-(methoxymethyl)

Sources

A Comprehensive Technical Guide to the Key Intermediates in Vandetanib Synthesis

Introduction: Deconstructing Vandetanib for Synthesis

Vandetanib (marketed as Caprelsa™) is a potent once-daily oral anticancer agent that functions as a multi-kinase inhibitor.[1] Its therapeutic efficacy stems from its ability to simultaneously target key signaling pathways involved in tumor growth and angiogenesis, primarily inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][] The chemical structure of Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, presents a fascinating challenge in synthetic chemistry, requiring a convergent approach where distinct molecular fragments are synthesized independently before their final assembly.[]

This guide provides an in-depth exploration of the synthesis of Vandetanib's three core building blocks—the essential intermediates. We will dissect the synthetic logic, explain the causality behind methodological choices, and provide detailed, field-proven protocols. The focus is not merely on the reaction steps but on understanding the strategic decisions that lead to an efficient and scalable synthesis suitable for drug development.

A retrosynthetic analysis of Vandetanib reveals three primary intermediates:

-

Intermediate A: 4-Bromo-2-fluoroaniline. This substituted aniline forms the crucial "warhead" that binds to the kinase domain.

-

Intermediate B: The 6-Methoxy-7-hydroxyquinazolin-4-one Core. This heterocyclic scaffold serves as the central anchor for the other two fragments.

-

Intermediate C: The Activated (1-Methylpiperidin-4-yl)methanol Side Chain. This group enhances solubility and contributes to the molecule's pharmacokinetic profile.

This document will guide you through the synthesis of each, culminating in their strategic assembly.

Caption: Retrosynthetic analysis of Vandetanib.

Part 1: The Anilino Moiety - Synthesis of Intermediate A: 4-Bromo-2-fluoroaniline

Strategic Importance: The 4-bromo-2-fluorophenyl group is fundamental to Vandetanib's biological activity. The bromine atom occupies a key pocket in the ATP-binding site of the target kinases, while the fluorine atom enhances binding affinity and modulates electronic properties. Ensuring a high-purity supply of this intermediate is paramount. Two common and reliable synthetic routes are presented below.

Synthetic Protocol 1: Electrophilic Bromination of 2-Fluoroaniline

This approach is direct and relies on the regioselective bromination of commercially available 2-fluoroaniline. The fluorine and amino groups direct electrophilic attack to the para position relative to the amine. N-Bromosuccinimide (NBS) is the reagent of choice as it is a solid, making it safer and easier to handle than liquid bromine.

Experimental Protocol:

-

Charge a reaction vessel with 2-fluoroaniline (100 parts by weight) and methylene chloride (400 parts by weight).

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Add solid N-bromosuccinimide (160 parts by weight) portion-wise over a period of 2 hours, maintaining the temperature at 0°C.[3]

-

After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.[3]

-

Quench the reaction by washing the mixture four times with cold water (200 parts by weight for each wash).

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline as a brown oil.[3]

Synthetic Protocol 2: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This method builds the aniline from a nitrated precursor. It is particularly useful when the starting nitrobenzene is readily available or when the direct bromination (Protocol 1) yields isomeric impurities that are difficult to separate. The reduction is a classic Bechamp reduction using iron powder in the presence of an electrolyte like ammonium chloride.

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).[4][5]

-

Heat the reaction mixture to 90°C and maintain vigorous stirring for 2 hours.[4][5]

-

Monitor the reaction by TLC. Upon completion, filter the hot mixture over a pad of Celite.

-

Wash the filter cake thoroughly with ethanol (300 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford pure 4-bromo-2-fluoroaniline.[4]

Comparative Analysis

| Feature | Protocol 1: Electrophilic Bromination | Protocol 2: Nitro Reduction |

| Starting Material | 2-Fluoroaniline | 4-Bromo-2-fluoro-1-nitrobenzene |

| Key Reagent | N-Bromosuccinimide (NBS) | Iron Powder / NH₄Cl |

| Key Advantage | More direct, fewer steps. | High regioselectivity, avoids isomeric byproducts. |

| Key Challenge | Potential for over-bromination. | Requires filtration of iron sludge; chromatography needed. |

| Typical Yield | ~85% (crude)[3] | ~85% (purified)[4] |

Part 2: The Quinazoline Core - Synthesis of Intermediate B

Strategic Importance: The quinazolin-4-one ring system is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. The synthesis of the Vandetanib core begins with an inexpensive, readily available starting material: vanillin. The strategy involves sequential modification of the benzene ring followed by the crucial cyclization step to form the fused pyrimidinone ring.

Caption: Workflow for synthesizing the quinazoline core.

Synthetic Pathway and Experimental Protocol

This multi-step synthesis requires careful control at each stage. The following is a representative, consolidated protocol based on established literature.[6]

Step 1: Protection of Phenolic Hydroxyl

-

Rationale: The free hydroxyl group on vanillin would interfere with subsequent reactions, particularly nitration. It is protected as a stable benzyl ether.

-

Protocol: Dissolve vanillin in a suitable solvent like DMF. Add potassium carbonate as a base, followed by benzyl bromide. Heat the mixture (e.g., to 80°C) until TLC confirms the complete consumption of the starting material. Work up by pouring into water and extracting with an organic solvent.

Step 2: Conversion of Aldehyde to Nitrile

-